molecular formula C22H25Cl2NO5 B13400798 Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine

Cat. No.: B13400798
M. Wt: 454.3 g/mol
InChI Key: PRQWZKPLKWYCDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine is a synthetic compound used primarily in proteomics research. It is characterized by its molecular formula C22H25Cl2NO5 and a molecular weight of 454.34 g/mol . This compound is a derivative of L-tyrosine, a naturally occurring amino acid, and is modified with a tert-butoxycarbonyl (Boc) protecting group, a methyl group, and a 2,6-dichlorobenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine involves its interaction with specific molecular targets. The Boc protecting group ensures that the compound remains stable under various conditions, while the methyl and dichlorobenzyl groups enhance its reactivity and specificity. The compound can interact with enzymes and proteins, modifying their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-N-methyl-O-2,6-dichlorobenzyl-L-tyrosine is unique due to its combination of protecting groups and functional groups, which confer specific reactivity and stability. This makes it particularly useful in synthetic chemistry and proteomics research .

Properties

IUPAC Name

3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25Cl2NO5/c1-22(2,3)30-21(28)25(4)19(20(26)27)12-14-8-10-15(11-9-14)29-13-16-17(23)6-5-7-18(16)24/h5-11,19H,12-13H2,1-4H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQWZKPLKWYCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25Cl2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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